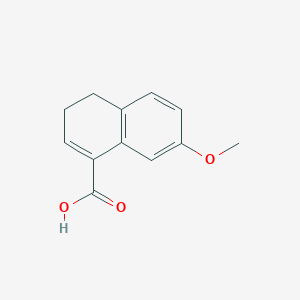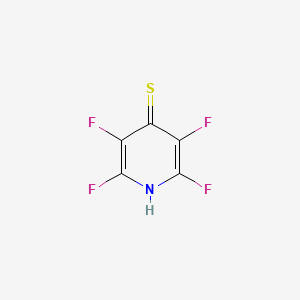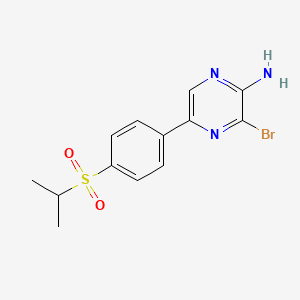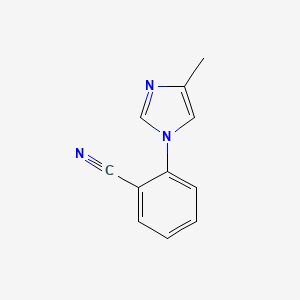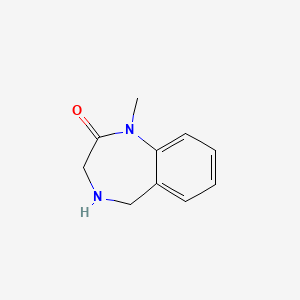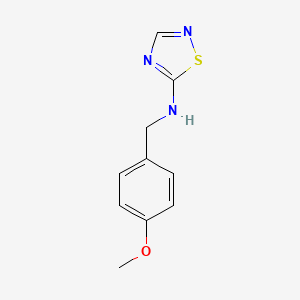
(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine
Descripción general
Descripción
(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxybenzyl)-1,2,4-thiadiazol-5-amine typically involves the condensation of 4-methoxybenzylamine with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Substituted benzyl and thiadiazole derivatives.
Aplicaciones Científicas De Investigación
(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of (4-methoxybenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. The compound may also interact with microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazide: Shares the methoxybenzyl group but has a different heterocyclic core.
N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a thiadiazole ring
Uniqueness
(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of the methoxybenzyl group and the thiadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-11-10-12-7-13-15-10/h2-5,7H,6H2,1H3,(H,11,12,13) |
Clave InChI |
FHEPWXUPECPTAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC=NS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)
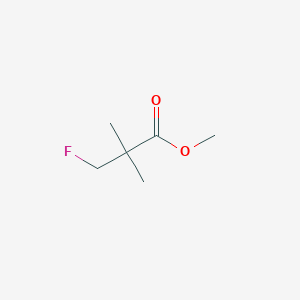
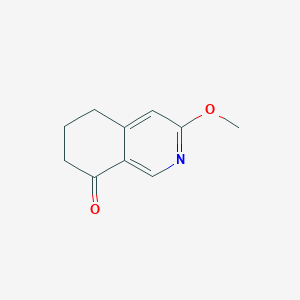
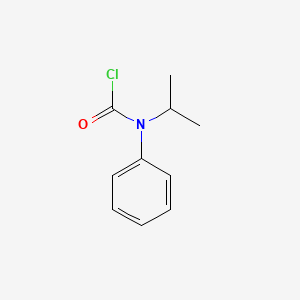
![4-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8694417.png)
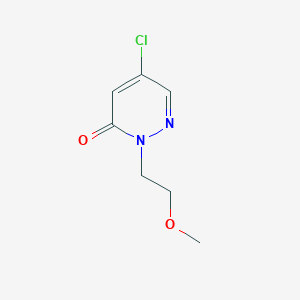
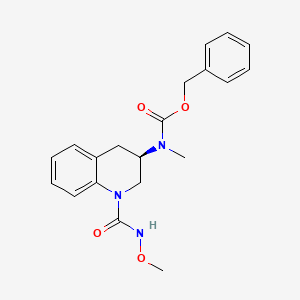
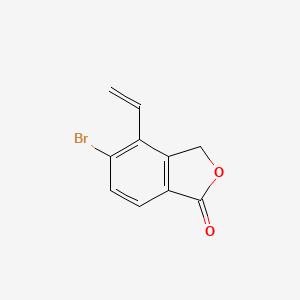
![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)
